4-hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride
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Overview
Description
4-Hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride is a chemical compound with the molecular formula C10H16N4O3S and a molecular weight of 272.32 g/mol This compound is known for its unique chemical structure, which includes a hydrazinyl group, a sulfamoylpropyl chain, and a benzamide moiety
Preparation Methods
The synthesis of 4-hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The synthetic route may include the following steps:
Formation of Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of Hydrazinyl Group: The hydrazinyl group is introduced via hydrazine hydrate in the presence of a suitable catalyst.
Attachment of Sulfamoylpropyl Chain: The sulfamoylpropyl chain is attached through a nucleophilic substitution reaction involving a sulfamoyl chloride derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-Hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-Hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The sulfamoylpropyl chain may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar compounds to 4-hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride include:
4-Hydrazinyl-N-(3-sulfamoylpropyl)benzamide: Lacks the hydrochloride salt form but shares similar chemical properties.
4-Hydrazinyl-N-(3-sulfamoylpropyl)benzoic acid: Contains a carboxylic acid group instead of the amide group.
4-Hydrazinyl-N-(3-sulfamoylpropyl)benzylamine: Features a benzylamine moiety instead of the benzamide core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-hydrazinyl-N-(3-sulfamoylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S.ClH/c11-14-9-4-2-8(3-5-9)10(15)13-6-1-7-18(12,16)17;/h2-5,14H,1,6-7,11H2,(H,13,15)(H2,12,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZPJKBJHCFVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCS(=O)(=O)N)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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